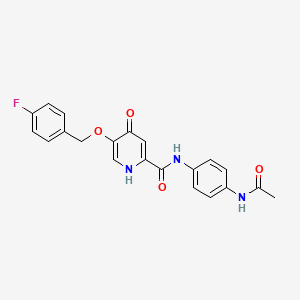

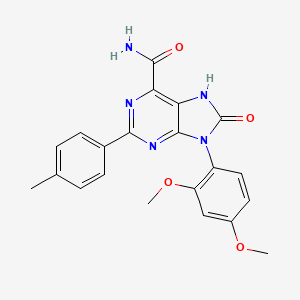

ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions and processes .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can help to understand its properties and potential uses .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications

Corrosion Inhibition for Mild Steel

PMO: has been synthesized and explored as an inhibitor against the corrosion of mild steel in a 1.0 M hydrochloric acid environment. The study utilized gravimetric and microscopic techniques to evaluate its inhibitive performance . Key findings include:

- Quantum Chemical Calculations : Density functional theory (DFT) correlated experimental findings with theoretical investigations .

FGFR (Fibroblast Growth Factor Receptor) Inhibition

The 1H-pyrrolo[2,3-b]pyridine motif present in PMO serves as a hinge binder. Researchers have focused on designing 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. These compounds hold promise in cancer therapy and other diseases where FGFR signaling plays a crucial role .

Antimicrobial and Anti-Inflammatory Properties

Indole-ligated 1,3,4-oxadiazoles, structurally related to PMO, have demonstrated antimicrobial, anti-inflammatory, and antiproliferative activities. Additionally, their antioxidant and acetylcholinesterase inhibition properties underscore their biological importance .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFZNVHLTUUBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

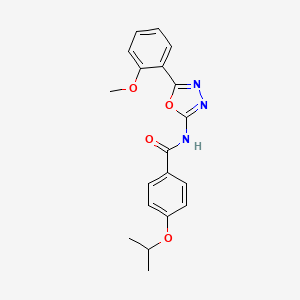

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

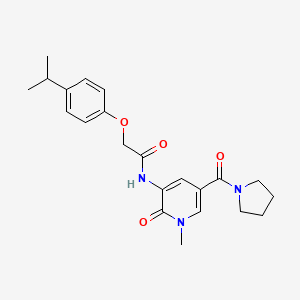

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

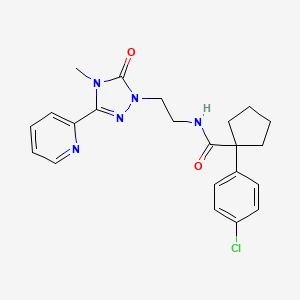

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)